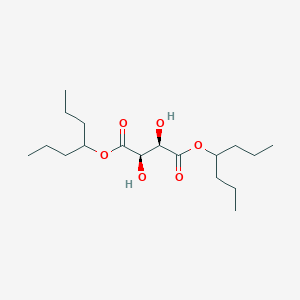
diheptan-4-yl (2R,3R)-2,3-dihydroxybutanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diheptan-4-yl (2R,3R)-2,3-dihydroxybutanedioate is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a diheptan-4-yl group and a (2R,3R)-2,3-dihydroxybutanedioate moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diheptan-4-yl (2R,3R)-2,3-dihydroxybutanedioate typically involves multi-step organic reactions. One common approach is the esterification of (2R,3R)-2,3-dihydroxybutanedioic acid with diheptan-4-ol under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, at elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Diheptan-4-yl (2R,3R)-2,3-dihydroxybutanedioate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester functional group can be reduced to yield the corresponding alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield diheptan-4-yl (2R,3R)-2,3-dioxobutanedioate, while reduction of the ester group may produce diheptan-4-yl (2R,3R)-2,3-dihydroxybutanol.
Applications De Recherche Scientifique
Diheptan-4-yl (2R,3R)-2,3-dihydroxybutanedioate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme-substrate interactions and metabolic pathways.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as enzyme inhibition or receptor modulation.
Industry: It can be used in the development of new materials, such as polymers or surfactants, due to its functional groups and reactivity.
Mécanisme D'action
The mechanism by which diheptan-4-yl (2R,3R)-2,3-dihydroxybutanedioate exerts its effects depends on its interaction with molecular targets. The hydroxyl and ester groups can form hydrogen bonds and participate in various chemical interactions, influencing biological pathways and chemical reactions. The compound may act as an inhibitor or activator of specific enzymes, affecting metabolic processes and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diheptan-4-yl (2S,3S)-2,3-dihydroxybutanedioate: This stereoisomer has a similar structure but different spatial arrangement, leading to distinct chemical and biological properties.
Diheptan-4-yl (2R,3R)-2,3-dihydroxyhexanedioate: This compound has an extended carbon chain, which may affect its reactivity and applications.
Diheptan-4-yl (2R,3R)-2,3-dihydroxybutanedioate derivatives: Various derivatives with different substituents can be synthesized to explore new properties and applications.
Uniqueness
This compound is unique due to its specific combination of functional groups and stereochemistry
Propriétés
Numéro CAS |
82064-38-8 |
|---|---|
Formule moléculaire |
C18H34O6 |
Poids moléculaire |
346.5 g/mol |
Nom IUPAC |
diheptan-4-yl (2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C18H34O6/c1-5-9-13(10-6-2)23-17(21)15(19)16(20)18(22)24-14(11-7-3)12-8-4/h13-16,19-20H,5-12H2,1-4H3/t15-,16-/m1/s1 |
Clé InChI |
XDCSODMMJNWPAU-HZPDHXFCSA-N |
SMILES isomérique |
CCCC(CCC)OC(=O)[C@@H]([C@H](C(=O)OC(CCC)CCC)O)O |
SMILES canonique |
CCCC(CCC)OC(=O)C(C(C(=O)OC(CCC)CCC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


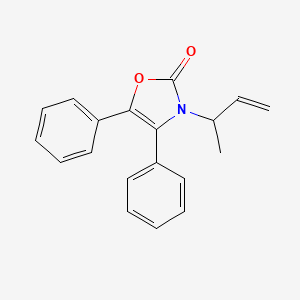
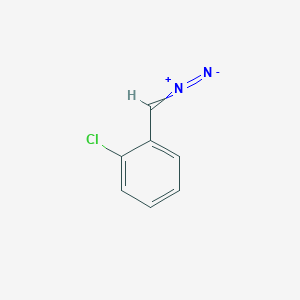
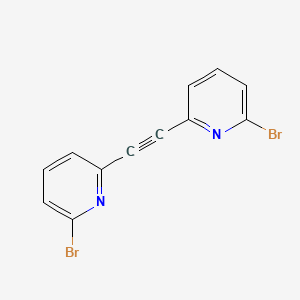
phosphane](/img/structure/B14432490.png)
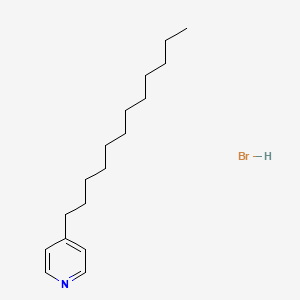

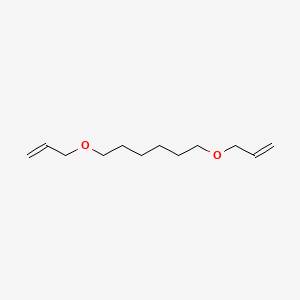
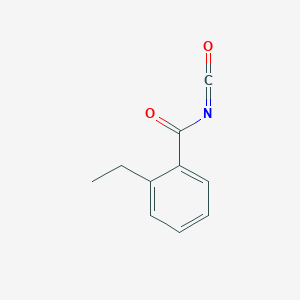
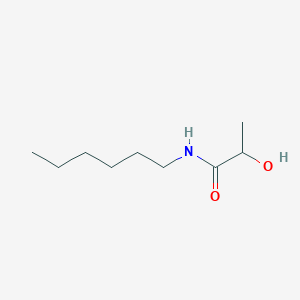
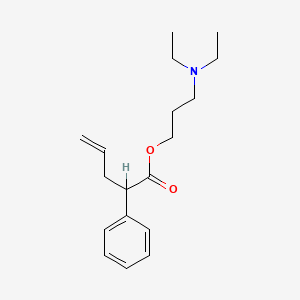
![(4R)-4-[2-(benzenesulfonyl)ethyl]-2,2,4-trimethyl-1,3-dioxolane](/img/structure/B14432521.png)

![[(2,4-Dihydroxyphenyl)(2-oxocyclopentyl)methyl]propanedioic acid](/img/structure/B14432530.png)
![1-[(2-Ethylhexyl)oxy]cyclohex-1-ene](/img/structure/B14432546.png)
